1-Methyl-4-(oxolan-2-yl)piperazine
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Overview
Description
1-Methyl-4-(oxolan-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(oxolan-2-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(oxolan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the oxolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-Methyl-4-(oxolan-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oxolan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(oxolan-2-ylmethyl)piperazine: This compound has a similar structure but features an oxolane ring attached via a methylene group.
1-(Oxolan-2-ylmethyl)piperazine: Similar to the above compound but lacks the methyl group on the piperazine ring.
Uniqueness
1-Methyl-4-(oxolan-2-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and oxolane rings provides a versatile scaffold for the development of new bioactive molecules .
Properties
CAS No. |
357916-06-4 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-methyl-4-(oxolan-2-yl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h9H,2-8H2,1H3 |
InChI Key |
UOXKEURWHFVZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCO2 |
Origin of Product |
United States |
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